molecular formula C33H28ClNO5 B11626406 Dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 421580-73-6

Dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11626406
CAS No.: 421580-73-6
M. Wt: 554.0 g/mol
InChI Key: RWJGNDBFXMLSPD-UHFFFAOYSA-N
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Description

Dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with the molecular formula C33H28ClNO5. This compound is known for its unique structure, which includes a dihydropyridine ring, a chlorophenyl group, and a furyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and reaction optimization would apply, focusing on yield improvement, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, tetrahydropyridines, and brominated derivatives.

Scientific Research Applications

Dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The dihydropyridine ring is known to interact with calcium channels, potentially modulating their activity. This interaction can affect various cellular processes, including muscle contraction and neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A similar compound with a longer duration of action in cardiovascular treatments.

Uniqueness

Dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific structural features, such as the chlorophenyl and furyl groups, which confer distinct chemical properties and reactivity compared to other dihydropyridine derivatives .

Properties

CAS No.

421580-73-6

Molecular Formula

C33H28ClNO5

Molecular Weight

554.0 g/mol

IUPAC Name

dibenzyl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C33H28ClNO5/c1-21-29(32(36)38-19-23-9-5-3-6-10-23)31(28-18-17-27(40-28)25-13-15-26(34)16-14-25)30(22(2)35-21)33(37)39-20-24-11-7-4-8-12-24/h3-18,31,35H,19-20H2,1-2H3

InChI Key

RWJGNDBFXMLSPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CC=C(O3)C4=CC=C(C=C4)Cl)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

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